2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride
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Overview
Description
2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO3 and a molecular weight of 231.68 g/mol . This compound is known for its unique structure, which includes an amino group, a methyl group, and a phenoxy group attached to a propanoic acid backbone. It is commonly used in various scientific research applications due to its distinct chemical properties.
Chemical Reactions Analysis
2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The amino and phenoxy groups can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride can be compared with other similar compounds, such as:
2-Amino-2-methyl-3-phenoxypropanoic acid: The non-hydrochloride form of the compound.
2-Amino-2-methyl-3-phenoxypropanoic acid methyl ester: A methyl ester derivative of the compound.
2-Amino-2-methyl-3-phenoxypropanoic acid ethyl ester: An ethyl ester derivative of the compound. These similar compounds share structural similarities but may differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-amino-2-methyl-3-phenoxypropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-10(11,9(12)13)7-14-8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOZSZSHSMGUAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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